molecular formula C8H15FN2 B1531548 (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine CAS No. 2097995-92-9

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine

货号: B1531548
CAS 编号: 2097995-92-9
分子量: 158.22 g/mol
InChI 键: LFUHJYPZVUZFEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features an 8-azabicyclo[3.2.1]octane scaffold, a structure recognized as a privileged motif in drug discovery. This nortropane-based framework is a common feature in a range of biologically active molecules and is frequently investigated for its potential to interact with central nervous system targets . The specific substitution with a fluoro group and a methanamine functional group on the bridgehead carbon makes this compound a valuable and versatile building block for the synthesis of more complex molecules. Researchers utilize this scaffold to explore new chemical spaces in the development of receptor antagonists . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use.

属性

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2/c9-8(5-10)3-6-1-2-7(4-8)11-6/h6-7,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHJYPZVUZFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Preparation Strategies

The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine generally involves multi-step sequences combining:

  • Introduction of the fluorine atom at the 3-position
  • Construction or modification of the azabicyclo[3.2.1]octane scaffold
  • Installation of the methanamine substituent

Fluorination Approaches

Fluorination at the 3-position is a critical step. According to patent WO2007063071A1, fluorinated intermediates can be prepared via nucleophilic substitution reactions under controlled conditions:

  • Use of halogenated precursors such as 1-bromo-3-fluoro-2-methylbenzene in polar aprotic solvents like DMF with potassium carbonate base at elevated temperatures (e.g., 90°C for 72 hours) facilitates fluorine incorporation.

  • Organocatalyst-assisted fluorination methods using hypervalent iodine reagents (iodanes) have been reported for aryl fluorination, which could be adapted for fluorination on bicyclic systems. These reactions typically use 3-chloroperbenzoic acid and iodoarene precursors in DCM at mild temperatures (~39°C) followed by base treatment to complete fluorination.

Construction of the Azabicyclo[3.2.1]octane Core and Amination

  • The bicyclic core can be synthesized or modified from tropane derivatives. Reductive amination and catalytic hydrogenation are common methods to introduce amine functionality on the bicyclic scaffold.

  • For example, 8-methyl-8-azabicyclo[3.2.1]octan-3-one can be converted to the corresponding amine hydrochloride by catalytic hydrogenation with ammonium formate and Pd/C catalyst in methanol at room temperature overnight, followed by acidification with HCl to precipitate the amine salt in good yield (~78%).

  • Reductive N-alkylation of phenyltropane intermediates with protected amino aldehydes followed by deprotection steps is an alternative route to introduce amine substituents on the azabicyclo scaffold.

Specific Synthetic Route Example

A detailed synthetic approach from patent US8664242B2 involves:

  • Starting from an intermediate phenyltropane (III), reductive N-alkylation with dimethoxyacetaldehyde forms an acetal intermediate (VI).

  • Hydrolysis of the acetal under acidic conditions (3N-6N HCl) yields an aldehyde intermediate (VII) as a hydrochloride salt.

  • Reductive amination of intermediate (VII) with an appropriate amine (R2-G-NH2) produces the desired amine intermediate (II′).

  • Further transformations include coupling reactions, protecting group manipulations (e.g., Boc, trifluoroacetyl), and nitrile hydrolysis to carboxamides, depending on the target substitution pattern.

  • Reaction conditions typically involve inert diluents such as dichloromethane or DMF, bases like N,N-diisopropylethylamine or triethylamine, and temperatures ranging from -50°C to 90°C for several hours to days, depending on the step.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Time Notes
Fluorination via nucleophilic substitution 1-Bromo-3-fluoro-2-methylbenzene, K2CO3, DMF 90°C 72 h Microwave vessel, degassed solution
Catalytic hydrogenation Ammonium formate, Pd/C, MeOH Room temperature Overnight Followed by HCl addition
Reductive N-alkylation Dimethoxyacetaldehyde, acid hydrolysis (HCl) 20-40°C 3-72 h (hydrolysis) Reductive amination with amine follows
Coupling reactions Amide coupling agents (HATU, EDC), bases, inert solvents -50°C to 30°C 0.25 to 16 h Used for intermediate modifications
Purification Silica gel chromatography, aqueous workup Ambient Variable Standard organic purification

Analytical and Yield Data

  • Yields for key steps such as catalytic hydrogenation to form the amine hydrochloride salt have been reported around 78%.

  • Fluorination steps using iodane chemistry yield around 41% of the target fluorinated intermediates.

  • Purification is typically achieved by chromatographic methods using silica gel, with solvents like ethyl acetate, dichloromethane, and methanol mixtures.

Summary of Preparation Methodologies

Method Type Description Advantages Limitations
Nucleophilic fluorination Halogenated precursors reacted with fluoride sources Direct fluorination, scalable Long reaction times, high temp
Organocatalyst-assisted fluorination Hypervalent iodine reagents for fluorination Mild conditions, selective Moderate yields, complex setup
Catalytic hydrogenation Reduction of ketone to amine using Pd/C and ammonium formate High yield, straightforward Requires catalyst handling
Reductive N-alkylation Amination via aldehyde intermediates Versatile, allows functionalization Multi-step, requires protection/deprotection

化学反应分析

Types of Reactions: (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amine group to an amide or nitro group.

  • Reduction: Reduction of the fluorine atom to a hydrogen atom.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Amides, nitro compounds.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Fluorinated or non-fluorinated analogs.

科学研究应用

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

作用机制

The mechanism by which (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Variations at the 8-Position

  • (8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine (): Structure: Cyclopropyl group at the 8-position instead of hydrogen. Molecular Formula: C11H20N2 (vs. C8H14FN2 for the target compound). This substitution is common in compounds targeting GPCRs or transporters .
  • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine ():

    • Structure : Methyl group at the 8-position.
    • Molecular Formula : C9H18N2 (vs. C8H14FN2).
    • Impact : Methylation simplifies synthesis and improves metabolic stability compared to fluorine. The reduced electronegativity may weaken polar interactions but increase bioavailability .

Substituent Variations at the 3-Position

  • (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride (): Structure: Methanol (-CH2OH) instead of methanamine (-CH2NH2). Molecular Formula: C8H15ClFNO (hydrochloride salt). Impact: The hydroxyl group facilitates hydrogen bonding but reduces basicity, limiting interactions with amine-sensitive targets. Discontinued commercial availability suggests challenges in stability or efficacy .
  • exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 4-fluorobenzoate (): Structure: 4-fluorobenzoate ester at the 3-position. Molecular Formula: C15H18FNO2. Impact: The ester group enhances lipophilicity and confers local anesthetic properties, as seen in tropane derivatives like cocaine. Fluorine at the para position of the benzoate stabilizes the ester against hydrolysis .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Biological Activity Notes
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine C8H14FN2 155.21 3-F, 3-CH2NH2 1.2 Potential CNS modulation
(8-Cyclopropyl-...-3-yl)methanamine C11H20N2 180.29 8-cyclopropyl, 3-CH2NH2 2.5 GPCR ligand candidate
(8-Methyl-...-3-yl)methanamine HCl C9H18N2·HCl 194.72 8-CH3, 3-CH2NH2 1.8 Improved metabolic stability
exo-3-(4-Fluorobenzoyloxy)tropane C15H18FNO2 263.31 3-ester, 4-F benzoate 3.0 Local anesthetic activity

Key Observations:

Fluorine vs. Methyl at 8-Position : Fluorine’s electronegativity enhances binding to electron-rich targets (e.g., enzymes), while methyl groups improve pharmacokinetics .

Methanamine vs. Methanol: The primary amine in the target compound supports salt formation and receptor binding, whereas the hydroxyl group in the methanol derivative limits versatility .

Ester Derivatives : Fluorinated esters (e.g., ) exhibit specialized applications (anesthesia) but face hydrolysis risks compared to amine-terminated structures .

生物活性

(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12FNC_{10}H_{12}FN, with a molecular weight of approximately 179.21 g/mol. The presence of a fluorine atom enhances lipophilicity and binding affinity to biological targets, while the bicyclic structure contributes to its stability.

PropertyValue
Molecular FormulaC10H12FN
Molecular Weight179.21 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in the body. The fluorine atom plays a crucial role in enhancing the compound's binding affinity, while the bicyclic structure allows for effective interactions with target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that compounds with similar bicyclic structures can exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with DNA replication processes.

2. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This could imply possible applications in treating neurological disorders.

3. Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may inhibit specific enzymes, similar to other azabicyclo compounds known for their inhibitory effects on serine hydrolases and proteases.

Case Studies

Several studies have explored the biological activity of related compounds within the azabicyclo family:

  • Study on Pyrazole Azabicyclo[3.2.1]octanes : A research article identified potent inhibitors targeting N-acylethanolamine acid amidase (NAAA) using a similar structural core, demonstrating significant biological activity against inflammatory pathways .
  • Antibacterial Efficacy : Another study reported that derivatives of azabicyclo compounds showed promising antibacterial activity against resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae, suggesting that modifications to the bicyclic structure can enhance efficacy .

常见问题

Q. What are the key synthetic routes for (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine?

The synthesis typically involves multi-step strategies:

  • Core bicyclic framework construction : Start with a tropane-like scaffold (8-azabicyclo[3.2.1]octane) via [3+2] cycloaddition or intramolecular alkylation .
  • Fluorination : Introduce fluorine at the 3-position using nucleophilic fluorinating agents (e.g., KF in DMF) or electrophilic methods (e.g., Selectfluor®) under anhydrous conditions .
  • Methanamine functionalization : Attach the methanamine group via reductive amination or substitution reactions, optimizing pH (7–9) and temperature (40–60°C) for yield . Key challenges include regioselectivity during fluorination and minimizing racemization in chiral intermediates .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 19F^{19}\text{F}-NMR confirms fluorine substitution patterns; 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve bicyclic framework stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C8_8H14_{14}FN2_2) and detects fragmentation pathways .
  • X-ray crystallography : Resolves absolute configuration, critical for enantiomer-specific activity studies .
  • HPLC purity analysis : Uses reverse-phase C18 columns with UV detection (λ = 254 nm) to assess >98% purity .

Q. What preliminary biological screening models are recommended?

  • In vitro receptor binding assays : Screen for affinity at serotonin (SERT) and norepinephrine (NET) transporters, given structural analogs show nanomolar activity . Use radioligands (e.g., [3H][^3\text{H}]-paroxetine) in HEK-293 cells expressing SERT/NET .
  • Cytochrome P450 inhibition : Assess metabolic stability using human liver microsomes (HLMs) and LC-MS/MS quantification of parent compound depletion .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Compare fluorinated analogs (e.g., 3-F vs. 3-Cl) to assess halogen effects on binding kinetics . For example, 8-propyl derivatives show 10-fold higher SERT affinity vs. 8-cyclopropyl analogs .
  • Chiral center optimization : Separate enantiomers via chiral HPLC (Chiralpak® AD-H column) and test in vivo pharmacokinetics (e.g., brain penetration in rodent models) .
  • Table: Key substituent effects
Substituent (Position)SERT KiK_i (nM)NET KiK_i (nM)Metabolic Stability (t1/2_{1/2}, min)
3-Fluoro, 8-H (Target)12.3 ± 1.545.7 ± 3.232.1 (HLMs)
3-Chloro, 8-Propyl8.9 ± 0.928.4 ± 2.118.7
3-H, 8-Cyclopropyl56.2 ± 4.1102.3 ± 8.745.3
Data adapted from .

Q. How to resolve contradictions in reported binding affinities across studies?

  • Assay standardization : Use uniform cell lines (e.g., HEK-293 vs. CHO cells impact transporter expression levels) .
  • Control for stereochemistry : Enantiomers may exhibit divergent activities (e.g., (+)-enantiomer of a related analog shows 50% higher NET inhibition than (−)-form) .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to differentiate true SAR trends from experimental noise .

Q. What strategies improve blood-brain barrier (BBB) penetration in analogs?

  • Lipophilicity optimization : Target logP values of 2–3 (calculated via SwissADME) using substituents like trifluoromethyl (logP +0.5) or methoxy groups (−0.3) .
  • P-glycoprotein (P-gp) efflux avoidance : Screen compounds in MDCK-MDR1 cells; ratios of apical-to-basal transport <2 indicate low P-gp substrate liability .
  • In vivo validation : Use PET imaging with 18F^{18}\text{F}-labeled analogs in rodents to quantify brain uptake .

Q. How to address metabolic instability in preclinical development?

  • Identify metabolic soft spots : Use HLMs + NADPH to detect oxidative metabolites (e.g., N-dealkylation at the azabicyclo nitrogen) via LC-HRMS .
  • Structural stabilization : Introduce electron-withdrawing groups (e.g., fluorine at 3-position) to slow CYP3A4-mediated oxidation .
  • Prodrug approaches : Mask the methanamine as a tert-butyl carbamate (Boc), improving oral bioavailability while retaining CNS activity .

Methodological Recommendations

  • Data reproducibility : Archive synthetic intermediates and validate purity via orthogonal methods (e.g., NMR + HRMS) .
  • Ethical compliance : Follow OECD guidelines for in vivo studies, ensuring IACUC approval for rodent models .
  • Open science practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Reactant of Route 2
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。